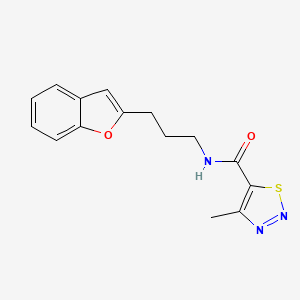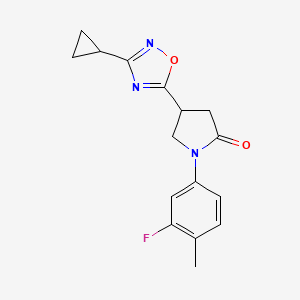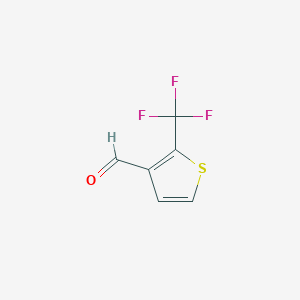
Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone, also known as CHM-1, is a synthetic compound that has been of great interest in scientific research due to its potential therapeutic applications. It belongs to the class of azetidinone derivatives and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
作用机制
The mechanism of action of Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cancer growth and inflammation. Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins and play a crucial role in cancer invasion and metastasis. Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone has also been found to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer development.
Biochemical and Physiological Effects
Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone has been found to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone has been found to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
One of the advantages of Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone for laboratory experiments is its high selectivity for cancer cells, which allows for more accurate and specific testing of its anti-tumor activity. However, one of the limitations is the lack of clinical data on its safety and efficacy in humans, which makes it difficult to translate its potential therapeutic benefits to clinical applications.
未来方向
There are several future directions for the study of Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone, including its optimization for clinical use, further investigation of its mechanism of action, and exploration of its potential use in combination with other cancer therapies. In addition, more research is needed to determine its safety and efficacy in humans and to identify potential biomarkers for patient selection and monitoring. Overall, the study of Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone holds great promise for the development of new and effective cancer therapies.
合成方法
The synthesis of Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone involves the reaction of cyclohexanone with hydroxylamine hydrochloride to produce cyclohexanone oxime, which is then treated with chloroacetyl chloride to form the intermediate compound, cyclohexyl-(2-chloroacetamido)oxime. The final step involves the reaction of the intermediate compound with sodium hydroxide and formaldehyde to produce Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学研究应用
Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. It has been shown to have anti-tumor activity in various cancer cell lines, including lung, breast, and colon cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone has been studied for its potential use as a diagnostic tool for cancer imaging.
属性
IUPAC Name |
cyclohexyl-(3-hydroxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-9-6-11(7-9)10(13)8-4-2-1-3-5-8/h8-9,12H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGNHJBQQXUQMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexanecarbonylazetidin-3-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1,1'-Biphenyl]-4-yl-3-(3-nitroanilino)-1-propanone](/img/structure/B2548887.png)
![N-(2-chlorophenyl)-4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carboxamide](/img/structure/B2548889.png)
![4-tert-butyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2548890.png)
![1-(3-methoxypropyl)-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2548891.png)
![3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B2548893.png)

![(E)-methyl 2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2548896.png)
![Tert-butyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate](/img/structure/B2548897.png)
![N-cyclopentyl-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2548900.png)



![butyl 4-(1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate](/img/structure/B2548906.png)
